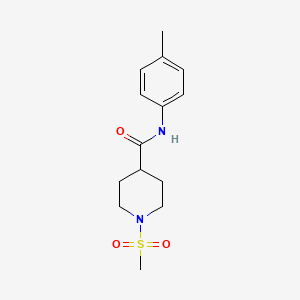
1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a methylsulfonyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 1-METHANESULFONYL-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:
- 2-(4-methylsulfonylphenyl) indole derivatives
- N-(3-amino-4-methylphenyl)benzamide .
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
生物活性
1-Methanesulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide, often referred to as a piperidine derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its applications in drug development, particularly in the context of neurological disorders and enzyme inhibition.
- IUPAC Name: this compound
- Molecular Formula: C13H17N2O3S
- Molecular Weight: 283.35 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmaceutical Development
This compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance binding to specific receptors involved in these conditions.
2. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of metalloproteinases (MMPs), a family of enzymes implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The inhibition of MMPs can lead to decreased tumor progression and improved therapeutic outcomes in conditions like chronic obstructive pulmonary disease (COPD) and certain cancers .
3. Receptor Binding
Studies have shown that derivatives of this compound can selectively bind to NMDA receptors, which are critical in pain modulation and neuroprotection. This property suggests potential applications in treating neuropathic pain and neurodegenerative diseases .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Study: Enzyme Inhibition
A study demonstrated that piperidine derivatives, including this compound, exhibited significant inhibitory effects on MMP-12, an enzyme linked to COPD pathogenesis. In vitro assays indicated an IC50 value in the low micromolar range, suggesting potent activity against this target .
Table: Biological Activity Summary
The mechanism by which this compound exerts its biological effects primarily involves:
- Metal Binding : The compound contains functional groups that facilitate binding to metal ions essential for metalloproteinase activity.
- Receptor Modulation : Its structural characteristics allow it to modulate receptor activity, influencing downstream signaling pathways associated with pain and inflammation.
特性
IUPAC Name |
N-(4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)15-14(17)12-7-9-16(10-8-12)20(2,18)19/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKRFVUOWKTJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














